Dithiodiglycolic acid
Overview
Description
Dithiodiglycolic acid, also known as 2,2’-dithiodiacetic acid, is an organic compound with the molecular formula C4H6O4S2. It is characterized by the presence of two carboxylic acid groups and a disulfide bond.
Mechanism of Action
Target of Action
Dithiodiglycolic acid primarily targets poly(glycerol sebacate) (PGS), a crosslinked network synthesized by polycondensation of glycerol and sebacic acid . PGS is widely used in various tissue engineering applications due to its biocompatibility, ease of synthesis, surface-erosion biodegradability, rubber-like elasticity, and adjustable mechanical properties .
Mode of Action
This compound interacts with PGS through a process called incorporation . The functional groups of glycerol and sebacic acid can react with those of other monomers, offering unlimited possibilities for generating new crosslinked networks tailored for particular purposes . The incorporation of this compound into PGS analogs reduces stiffness, resists lipase, and sensitizes to glutathione (GSH) .
Biochemical Pathways
The incorporation of this compound into PGS analogs affects the degradation mechanism of PGS . The degradation mechanism of the resulting poly(glycerol sebacate dithiodiglycolate) (PGSDTG) is similar to that of PGS .
Pharmacokinetics
It’s known that the compound is incorporated into pgs analogs, which reduces their stiffness and makes them resistant to lipase . This could potentially affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.
Result of Action
The incorporation of this compound into PGS analogs results in significant inhibition of the adhesion and growth of S. aureus and E. coli . This suggests that PGSDTG may serve as a suitable antibacterial scaffold material for repairing or regenerating tissues characterized by a slow healing rate .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other compounds. For instance, the incorporation of this compound into PGS is performed at a temperature of 20°C . Moreover, the presence of other compounds like glycerol and sebacic acid is necessary for the reaction to occur .
Biochemical Analysis
Biochemical Properties
Dithiodiglycolic acid plays a significant role in biochemical reactions, particularly those involving redox processes. It is known to interact with various enzymes, proteins, and other biomolecules. One notable interaction is with thiol-containing enzymes, where this compound can undergo redox reactions, leading to the formation of disulfide bonds. This interaction is crucial in the regulation of enzyme activity and protein function. Additionally, this compound has been shown to enhance the efficacy of certain drug delivery systems by forming stable complexes with therapeutic agents .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of redox-sensitive transcription factors, thereby affecting gene expression. In cellular metabolism, this compound can alter the redox state of cells, impacting processes such as glycolysis and oxidative phosphorylation. These effects are particularly relevant in the context of cancer cells, where redox balance is often disrupted .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of disulfide bonds with thiol groups in proteins and enzymes. This interaction can lead to enzyme inhibition or activation, depending on the specific context. For example, this compound can inhibit the activity of thiol-containing proteases by forming disulfide bonds with their active sites. Additionally, it can activate certain redox-sensitive signaling pathways by modulating the redox state of key signaling molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly in the presence of reducing agents. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have minimal toxicity and can enhance the efficacy of certain therapeutic agents. At high doses, this compound can exhibit toxic effects, including oxidative stress and damage to cellular components. These threshold effects are important considerations in the development of this compound-based therapies .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to redox metabolism. It interacts with enzymes such as glutathione reductase and thioredoxin reductase, which are key players in maintaining cellular redox balance. These interactions can influence metabolic flux and the levels of various metabolites, including reactive oxygen species and antioxidants .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake into cells. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It is primarily localized in the cytoplasm and mitochondria, where it can interact with various redox-sensitive proteins and enzymes. This localization is crucial for its role in modulating cellular redox balance and influencing cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dithiodiglycolic acid can be synthesized through the oxidative coupling of thiols. One common method involves the reaction of thioglycolic acid with an oxidizing agent such as hydrogen peroxide in the presence of a catalyst like iodine or potassium iodide. The reaction typically proceeds under mild conditions, with the temperature maintained around 20°C .
Industrial Production Methods: In an industrial setting, this compound is produced by mixing thioglycolic acid with ethyl acetate and a small amount of potassium iodide. Hydrogen peroxide is then slowly added to the mixture, and the reaction is allowed to proceed for a couple of hours. The resulting solution is washed with sodium sulfite and the solvent is removed under reduced pressure to yield this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various disulfide-containing compounds.
Reduction: It can be reduced to thioglycolic acid under appropriate conditions.
Substitution: The carboxylic acid groups can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alcohols for esterification, amines for amidation.
Major Products:
Oxidation: Formation of higher disulfides.
Reduction: Thioglycolic acid.
Substitution: Esters and amides of this compound.
Scientific Research Applications
Dithiodiglycolic acid has a wide range of applications in scientific research:
Material Science: It is used in the enhancement of octacalcium phosphate for material science applications, particularly in the expansion of interlayers.
Drug Delivery Systems: It plays a critical role in the development of redox-responsive self-assembly nanoparticles for antitumor treatments.
Medicinal Chemistry: this compound derivatives are explored for their potential in drug design and development, particularly in the synthesis of compounds with biological activity.
Coordination Polymers: It is utilized in the development of redox-sensitive nanoscale coordination polymers for drug delivery and cancer theranostics.
Comparison with Similar Compounds
Thioglycolic Acid: A precursor to dithiodiglycolic acid, it contains a thiol group and a carboxylic acid group.
This compound Derivatives: These include various esters and amides formed through substitution reactions.
Uniqueness: this compound is unique due to its disulfide bond, which imparts redox sensitivity. This property is not present in thioglycolic acid, making this compound particularly valuable in applications requiring redox-responsive behavior, such as targeted drug delivery systems and redox-sensitive coordination polymers .
Properties
IUPAC Name |
2-(carboxymethyldisulfanyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4S2/c5-3(6)1-9-10-2-4(7)8/h1-2H2,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLMHEDYJQACRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)SSCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060131 | |
Record name | Acetic acid, 2,2'-dithiobis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060131 | |
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Molecular Weight |
182.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Dithiodiglycolic acid | |
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CAS No. |
505-73-7 | |
Record name | Dithiodiglycolic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=505-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Acetic acid, 2,2'-dithiobis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dithiodiglycolic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54088 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Acetic acid, 2,2'-dithiobis- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Acetic acid, 2,2'-dithiobis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-dithiodi(acetic) acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.291 | |
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Record name | DITHIODIGLYCOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZZ0LAL4TI | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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